N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide
Description
N~2~-[3-(4-Benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 5,6-dimethoxyindole core linked to a benzylpiperazine moiety via a carboxamide-propionyl bridge. The indole scaffold is substituted with methoxy groups at positions 5 and 6, which are known to enhance lipophilicity and membrane permeability in analogous compounds . The carboxamide linker may improve solubility and metabolic stability compared to ester or ether analogs .
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-32-22-15-19-14-21(27-20(19)16-23(22)33-2)25(31)26-9-8-24(30)29-12-10-28(11-13-29)17-18-6-4-3-5-7-18/h3-7,14-16,27H,8-13,17H2,1-2H3,(H,26,31) |
InChI Key |
BADYVCOKYGOJQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Next, the piperazine ring is introduced through a nucleophilic substitution reaction. Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzylpiperazine is then coupled with the indole core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor antagonist or agonist.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Pharmacokinetic Insights
- Benzylpiperazine Linkage : The benzylpiperazine group in the target compound shares homology with CDD-1431 (Table 1), a BMPR2-selective kinase inhibitor. In CDD-1431, this moiety enhances binding to the kinase’s hydrophobic pocket, achieving >100-fold selectivity over VEGFR2 . By analogy, the indole-linked benzylpiperazine in the target compound may confer similar selectivity, though empirical validation is required.
- Methoxy Substituents : The 5,6-dimethoxyindole core parallels the 5-methoxy-pyrimidine group in CDD-1431, which contributes to hydrogen bonding with BMPR2’s ATP-binding site . Methoxy groups in such positions are associated with improved cellular uptake in indole-based inhibitors .
- Albumin-Binding Comparison : Unlike the fatty acid conjugate in , the target compound lacks explicit albumin-binding motifs. This suggests a shorter plasma half-life compared to compounds engineered for sustained release .
Biological Activity
N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound features an indole core with a carboxamide functional group and a piperazine moiety. The presence of methoxy groups at positions 5 and 6 enhances its lipophilicity, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that derivatives of indole compounds, including this specific compound, exhibited significant cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cells, with IC50 values ranging from 0.5 to 0.9 μM .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 0.9 |
| MCF-7 | 0.55 |
| HeLa | 0.50 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. Additionally, it may inhibit cell proliferation by disrupting the cell cycle at the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the indole structure significantly influence biological activity. For example, the introduction of halogenated groups at specific positions on the indole ring has been shown to enhance inhibitory effects against cancer cell lines . The presence of the piperazine ring also appears crucial for maintaining activity, likely due to its role in receptor binding.
Case Studies
- In vitro Studies : A comprehensive study assessed various derivatives of indole compounds, including this compound. The findings indicated that structural modifications could lead to improved cytotoxic profiles against cancer cells while maintaining lower toxicity towards normal cells .
- In vivo Studies : Preliminary animal studies have suggested that this compound may inhibit tumor growth in xenograft models, providing a basis for further clinical evaluation. These studies are critical for understanding the pharmacokinetics and therapeutic potential of the compound in a live organism setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
